2-Chloro-4-morpholinobenzaldehyde

Descripción general

Descripción

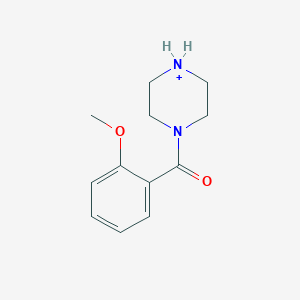

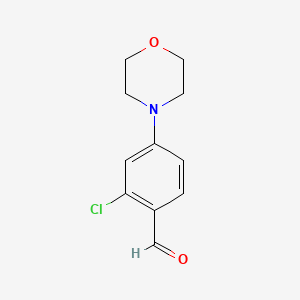

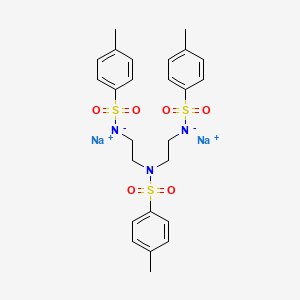

2-Chloro-4-morpholinobenzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 . It has an average mass of 225.671 Da and a monoisotopic mass of 225.055649 Da .

Molecular Structure Analysis

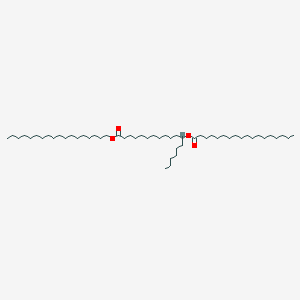

The molecular structure of 2-Chloro-4-morpholinobenzaldehyde includes a benzene ring substituted with a chlorine atom, an aldehyde group, and a morpholine ring . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .

Physical And Chemical Properties Analysis

2-Chloro-4-morpholinobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 403.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.5±3.0 kJ/mol, and it has a flash point of 198.1±28.7 °C . The compound has a refractive index of 1.592 and a molar refractivity of 59.7±0.3 cm3 .

Aplicaciones Científicas De Investigación

Complexation with Palladium(II) and Mercury(II)

2-Chloro-4-morpholinobenzaldehyde has been studied for its role in forming complexes with metals like palladium and mercury. Singh et al. (2000) synthesized derivatives of morpholine, which were used to create complexes with palladium(II) and mercury(II), demonstrating the compound's utility in organometallic chemistry (Singh et al., 2000).

Structural Analysis in X-Ray Crystallography

The compound's derivatives have been used in crystallographic studies to understand molecular structures. For instance, Tu et al. (2005) utilized a derivative in X-ray analysis, providing insights into molecular conformation and intermolecular interactions (Tu et al., 2005).

Biological Evaluation as a Molluscicidal Agent

Duan et al. (2014) evaluated a derivative of 2-Chloro-4-morpholinobenzaldehyde as a molluscicidal agent, suggesting its potential application in pest control or agricultural research (Duan et al., 2014).

Application in Corrosion Inhibition

The derivatives of 2-Chloro-4-morpholinobenzaldehyde have been explored as corrosion inhibitors. Nnaji et al. (2017) investigated its derivatives for inhibiting corrosion in mild steel, indicating its industrial applications, especially in metal preservation (Nnaji et al., 2017).

Catalytic Activities in Zinc(II) Complexes

Chakraborty et al. (2014) explored the role of ligands derived from 2-Chloro-4-morpholinobenzaldehyde in zinc(II) complexes, focusing on their catalytic activities. This research contributes to the field of catalysis and material science (Chakraborty et al., 2014).

Nonlinear Optical Material Research

Karthick et al. (2018) conducted studies on a derivative, Morpholinium 2-chloro-4-nitrobenzoate, as a nonlinear optical material. This research is significant in the field of photonics and materials science (Karthick et al., 2018).

Safety and Hazards

The safety information for 2-Chloro-4-morpholinobenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Mecanismo De Acción

Mode of Action

It’s known that morpholinyl compounds often interact with their targets through non-covalent interactions such as hydrogen bonding and van der waals forces .

Biochemical Pathways

For instance, some morpholinyl compounds have been found to inhibit key enzymes in certain metabolic pathways .

Pharmacokinetics

It’s known that the morpholinyl group can enhance the bioavailability of certain drugs by improving their solubility and membrane permeability .

Result of Action

Morpholinyl compounds are often associated with a variety of biological activities, including antimicrobial, antifungal, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-morpholinobenzaldehyde . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

2-chloro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDFLRNDOCVCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428092 | |

| Record name | 2-chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-morpholinobenzaldehyde | |

CAS RN |

886501-36-6 | |

| Record name | 2-Chloro-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)

![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)

![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)